1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride
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Overview
Description
1-[1-(Trifluoromethyl)-2-oxabicyclo[211]hexan-4-yl]methanamine hydrochloride is a synthetic compound known for its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized using photochemical [2+2] cycloaddition reactions, which involve the reaction of suitable alkenes under UV light to form the bicyclo[2.1.1]hexane structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for photochemical reactions and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted derivatives .
Scientific Research Applications
1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes . The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride
- 1-[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine hydrochloride
Uniqueness
1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability . This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C7H11ClF3NO |
---|---|
Molecular Weight |
217.61 g/mol |
IUPAC Name |
[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6-1-5(2-6,3-11)4-12-6;/h1-4,11H2;1H |
InChI Key |
BMDSKZAMMHYQRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C(F)(F)F)CN.Cl |
Origin of Product |
United States |
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